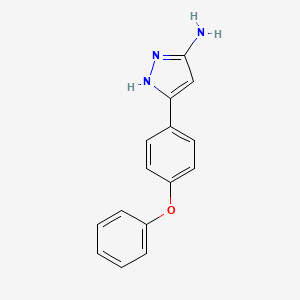

3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-phenoxyphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-15-10-14(17-18-15)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-10H,(H3,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCLKKOZSQEDRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-phenoxyphenyl)-1H-pyrazol-5-amine CAS 330786-24-8 properties

An In-depth Technical Guide to 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330786-24-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: A Note on Nomenclature

This guide provides a comprehensive technical overview of the compound registered under CAS number 330786-24-8. It is critical to clarify from the outset that while the topic name "3-(4-phenoxyphenyl)-1H-pyrazol-5-amine" was specified, the authoritative chemical databases, including PubChem, Sigma-Aldrich, and others, universally associate CAS 330786-24-8 with the structure 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .[1] The latter is a fused heterocyclic system, distinct from a simple pyrazole. This document will therefore focus exclusively on the properties and applications of the correct compound linked to this CAS number, a critical intermediate in modern pharmaceutical manufacturing.

Introduction: A Cornerstone in Kinase Inhibitor Synthesis

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a solid organic compound of significant interest in medicinal chemistry and process development. Its primary importance lies in its role as a key starting material, or advanced intermediate, in the synthesis of Ibrutinib .[2][3] Ibrutinib is a potent, first-in-class, irreversible inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[2][3]

The pyrazolo[3,4-d]pyrimidine scaffold of this molecule is a privileged structure in drug discovery.[4][5] As a bioisostere of purine, it can effectively interact with the hinge region of kinase active sites, making it a foundational core for designing a wide range of kinase inhibitors.[6] Understanding the properties, synthesis, and handling of this intermediate is therefore essential for researchers and developers working on Ibrutinib and other related therapeutic agents.

Physicochemical and Structural Properties

The fundamental identity and physical characteristics of a compound dictate its handling, reactivity, and analytical profile.

Chemical Identity

The structure of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a central pyrazolo[3,4-d]pyrimidine core with a 4-phenoxyphenyl substituent at the 3-position and an amine group at the 4-position.

Caption: Chemical Structure of the title compound.

Data Summary Table

The following table summarizes the key physicochemical properties and identifiers for this compound.

| Property | Value | Source(s) |

| CAS Number | 330786-24-8 | [1] |

| Molecular Formula | C₁₇H₁₃N₅O | [1][2][7] |

| Molecular Weight | 303.32 g/mol | [1][2][7] |

| IUPAC Name | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [1][7] |

| Synonyms | Ibrutinib Intermediate A, Ibrutinib N-2, IBT4A | [1][8][9] |

| Appearance | Light Grey to Light Brown Solid | [10] |

| Exact Mass | 303.11201006 Da | [1][8] |

| InChI Key | YYVUOZULIDAKRN-UHFFFAOYSA-N | [8] |

| Storage Temp. | Room Temperature or -20°C | [7] |

| Purity | Typically ≥97% |

Synthesis and Manufacturing Insights

The efficient and scalable synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is paramount for the cost-effective production of Ibrutinib. The predominant method employed in the literature and patents is the Suzuki-Miyaura cross-coupling reaction.[11][12]

Core Synthesis: Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is the industry standard for forming carbon-carbon bonds between aryl halides/triflates and boronic acids. Its selection is driven by high yields, excellent functional group tolerance, and commercially available starting materials.

Causality of Experimental Design:

-

Reactants: The synthesis couples a halogenated pyrazolo[3,4-d]pyrimidine core (typically 3-iodo- or 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) with 4-phenoxyphenylboronic acid.[2][3] The iodo-derivative is often preferred as the C-I bond is more reactive towards oxidative addition to the palladium catalyst than the C-Br bond, often leading to milder reaction conditions and higher yields.

-

Catalyst: A Palladium(0) catalyst is essential. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is commonly cited.[13] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required.[13] The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.

-

Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is typically used.[12][13] This two-phase system effectively dissolves both the organic reactants and the inorganic base, creating the necessary interface for the reaction to proceed efficiently.

Caption: Suzuki-Miyaura Synthesis Workflow.

Step-by-Step Synthesis Protocol (Suzuki Coupling)

This protocol is a representative synthesis adapted from publicly available literature.[2][13]

-

Vessel Preparation: To a suitable reaction vessel, add 3-iodo-4-aminopyrazolo[3,4-d]pyrimidine (1.0 eq), 4-phenoxybenzeneboronic acid (2.0 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

-

Solvent Addition: Add dioxane (approx. 10 mL per gram of starting pyrimidine) and water (approx. 4 mL per gram of starting pyrimidine).

-

Inerting: Stir the mixture for 5-10 minutes. Purge the vessel with an inert gas (e.g., argon or nitrogen) for 20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (approx. 0.15 eq).

-

Reaction: Heat the reaction mixture to 120°C and maintain for 24 hours, monitoring for completion by a suitable method (e.g., TLC or HPLC).

-

Workup & Isolation: Cool the reaction to room temperature. The product often precipitates from the mixture. Add water to dissolve inorganic salts and stir.

-

Filtration: Filter the resulting solid product.

-

Purification: Wash the filtered solid sequentially with generous portions of methanol and then ethanol to remove unreacted starting materials and impurities.

-

Drying: Dry the purified solid in a vacuum oven to yield 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine as a solid. A typical yield is around 75%.[2][13]

Analytical Characterization & Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized intermediate before its use in subsequent GMP steps.

| Technique | Purpose | Expected Result / Observation |

| ¹H NMR | Structural Confirmation | Complex aromatic region showing signals for the phenoxy and phenyl protons. A distinct singlet for the pyrimidine C6-H proton. Broad signals for the NH and NH₂ protons.[14] |

| ¹³C NMR | Structural Confirmation | Aromatic carbons in the 110-160 ppm range. Signals corresponding to the fused pyrazolopyrimidine core.[14] |

| Mass Spec. (ESI+) | Molecular Weight Verification | A prominent molecular ion peak at m/z 304.1 [M+H]⁺ corresponding to the protonated molecule (C₁₇H₁₄N₅O⁺). |

| HPLC | Purity Assessment | A single major peak under calibrated conditions, used to determine chemical purity (typically >98%). |

| FT-IR | Functional Group ID | Characteristic stretches for N-H (amine), C=N, C=C (aromatic), and C-O-C (ether) bonds. |

General Protocol: HPLC Purity Analysis

This protocol provides a general framework for assessing the purity of the final product. Specific parameters must be optimized and validated.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable diluent (e.g., acetonitrile/water) to a known concentration (e.g., 0.1 mg/mL).

-

Sample Preparation: Prepare the synthesized sample in the same manner and at the same concentration as the standard.

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the blank (diluent), standard, and sample solutions.

-

Calculation: Determine the purity of the sample by comparing the area of the main peak to the total area of all peaks detected in the chromatogram (Area % method).

Core Application: The Ibrutinib Synthesis Pathway

The primary industrial application of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is as the central scaffold upon which the final Ibrutinib molecule is constructed.[11][15]

The synthesis proceeds by attaching the chiral piperidine side chain, followed by acylation to install the pharmacologically critical acryloyl group.

Caption: Synthetic pathway from Intermediate A to Ibrutinib.

The key transformation is the N-alkylation of the pyrazole ring with the chiral piperidine. A Mitsunobu reaction is a common method for this step, which couples an alcohol and a nucleophile (in this case, the pyrazole nitrogen) using reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).[11][15] This is followed by the removal of the Boc protecting group under acidic conditions and final acylation to yield Ibrutinib.[15]

Broader Pharmacological Context

The pyrazolo[3,4-d]pyrimidine core is a highly valued scaffold in medicinal chemistry due to its structural similarity to endogenous purines.[4][5] This allows molecules containing this core to act as competitive inhibitors for a wide range of ATP-dependent enzymes, particularly kinases.

Key Therapeutic Areas for the Pyrazolo[3,4-d]pyrimidine Scaffold:

-

Oncology: As demonstrated by Ibrutinib, this scaffold is a powerful platform for developing kinase inhibitors targeting enzymes like EGFR, VEGFR, and CDKs, which are crucial for cancer cell proliferation and survival.[6][16]

-

Inflammation: Some derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), indicating potential applications as anti-inflammatory agents.[17]

-

Other Applications: The scaffold has been explored for a multitude of other biological activities, including CNS depressant, antibacterial, and antifungal properties.[14]

Safety and Handling

As a fine chemical intermediate, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine requires careful handling in a laboratory or manufacturing setting.

GHS Hazard Summary:

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Source: Sigma-Aldrich, PubChem[1][18]

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: If handling large quantities or if dust is generated, use an appropriate NIOSH-approved respirator.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

ResearchGate. "The pharmacological effects of pyrazolo[3,4-d]pyrimidine". ResearchGate. Available at: [Link].

-

Abdelgawad, M. A., et al. (2022). "Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms". Arabian Journal of Chemistry, 15(1), 103525. Available at: [Link].

-

Fares, M., et al. (2023). "Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity". RSC Advances, 13(50), 35149-35163. Available at: [Link].

-

Abdelgawad, M. A., et al. (2022). "Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities". Molecules, 27(19), 6586. Available at: [Link].

-

Schenone, S., et al. (2009). "Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies". Bioorganic & Medicinal Chemistry, 17(12), 4163-4169. Available at: [Link].

-

PubChem. "3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine". National Center for Biotechnology Information. Available at: [Link].

- Google Patents. "Synthesis method of ibrutinib". Google Patents.

-

DrugCentral. "CAS 330786-24-8". DrugCentral. Available at: [Link].

-

Molkem. "3-(4-Phenoxy Phenyl)-1H-pyrazole[3,4-d]pyrimidin-4-Amine". Molkem. Available at: [Link].

-

ChemSrc. "330786-24-8 | 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine". ChemSrc. Available at: [Link].

- Google Patents. "Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib". Google Patents.

-

Pharmaffiliates. "3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine". Pharmaffiliates. Available at: [Link].

-

Justia Patents. "Process for the preparation of ibrutinib and new synthesis intermediate". Justia. Available at: [Link].

-

Wang, Y., et al. (2019). "Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase". RSC Advances, 9(4), 2133-2140. Available at: [Link].

-

CORE. "NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines". CORE. Available at: [Link].

-

Carl ROTH. "3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 25 g". Carl ROTH. Available at: [Link].

-

Aarti Pharmalabs. "(R)-3-(4-Phenoxy phenyl)-1-(Piperidin-3-yl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine". Aarti Pharmalabs. Available at: [Link].

- Google Patents. "Process for the preparation of ibrutinib and new synthesis intermediate". Google Patents.

- Google Patents. "METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES". Google Patents.

-

ResearchGate. "Synthesis of [ 13 C 6 ]‐Ibrutinib". ResearchGate. Available at: [Link].

-

Sinoway. "3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine/ Ibrutinib intermediate/ 330786-24-8". Sinoway. Available at: [Link].

-

SynThink Research Chemicals. "(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine". SynThink Research Chemicals. Available at: [Link].

Sources

- 1. 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C17H13N5O | CID 22346757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | 330786-24-8 [chemicalbook.com]

- 3. 330786-24-8 | CAS DataBase [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]

- 6. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine [lgcstandards.com]

- 8. CAS 330786-24-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. molkem.com [molkem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. patents.justia.com [patents.justia.com]

- 12. WO2017017619A1 - Process for the preparation of ibrutinib and new synthesis intermediate - Google Patents [patents.google.com]

- 13. 3-(4-Phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 15. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 16. Novel pyrazolo[3,4- d ]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00476G [pubs.rsc.org]

- 17. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 330786-24-8 | 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Ibrutinib Related | Ambeed.com [ambeed.com]

Technical Profile: 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS 330786-24-8 | Ibrutinib Core Intermediate[1][2][3][4][5][6][7]

Executive Summary & Strategic Utility

3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330786-24-8) is the foundational pharmacophore of Ibrutinib (Imbruvica), a first-in-class irreversible Bruton’s Tyrosine Kinase (BTK) inhibitor.[1]

In the architecture of drug development, this molecule serves as the ATP-mimetic scaffold .[2] It is designed to occupy the adenine-binding pocket of the BTK enzyme.[2] Its structural integrity is paramount; it anchors the molecule within the active site, allowing the subsequent piperidine-linker and acrylamide "warhead" to position correctly for the covalent modification of Cysteine-481.[2]

Clarification on Nomenclature: Researchers often encounter conflicting database entries. This compound (MW 303.[3][2][4][5]32) is the heterocyclic core .[2] It is distinct from "Ibrutinib Deacryloylpiperidine" (MW 386.45), which contains the chiral piperidine ring.[2] Confusing these two leads to critical stoichiometry errors in synthesis planning.

Chemical Identity & Physicochemical Properties[3][11][12]

| Attribute | Technical Specification |

| Chemical Name | 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| CAS Number | 330786-24-8 |

| Molecular Formula | |

| Molecular Weight | 303.32 g/mol |

| Appearance | White to off-white or light brown solid |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water |

| Melting Point | >200°C (Decomposes) |

| pKa (Calculated) | ~11.5 (Pyrozole NH), ~4.5 (Pyrimidine N) |

Structural Analysis & Pharmacophore Logic[8]

The molecule consists of two primary domains:

-

Pyrazolo[3,4-d]pyrimidine System: A fused bicyclic heterocycle that functions as a bioisostere for the adenine ring of ATP.[2] This allows the inhibitor to dock competitively into the ATP-binding cleft of the kinase.[2]

-

4-Phenoxyphenyl Substituent: Attached at the C-3 position, this hydrophobic moiety extends into the "gatekeeper" region of the kinase, providing selectivity and binding affinity through Van der Waals interactions.[2]

Structural Visualization (DOT)

The following diagram illustrates the connectivity and functional domains of the intermediate.

Figure 1: Functional decomposition of the Ibrutinib Core Intermediate.[2]

Synthetic Pathways & Process Chemistry[2][4][8]

The synthesis of CAS 330786-24-8 is a critical control point in the manufacturing of Ibrutinib.[2] The purity of this intermediate dictates the enantiomeric excess (ee) and overall yield of the final API, as downstream purification of the core is difficult once the chiral linker is attached.[2]

Primary Route: Suzuki-Miyaura Coupling

The most robust industrial route involves the coupling of a halogenated pyrazolo-pyrimidine with a boronic acid derivative.[2]

Protocol:

-

Starting Materials: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Reactant A) and 4-Phenoxyphenylboronic acid (Reactant B).[6]

-

Catalyst System:

(Tetrakis) or -

Base/Solvent: Aqueous

or -

Conditions: Reflux (90-100°C) for 12-24 hours under Inert Atmosphere (

or Ar).

Reaction Scheme Visualization:

Figure 2: Industrial synthesis workflow via Suzuki Coupling.

Critical Process Parameters (CPPs):

-

Dehalogenation: Prolonged heating can lead to proto-dehalogenation of the starting material (loss of iodine without coupling).[2]

-

Palladium Scavenging: Residual Pd must be removed (<10 ppm) as it can interfere with the subsequent Mitsunobu reaction or alkylation steps.[2]

-

Stoichiometry: A slight excess (1.2 - 1.5 eq) of the boronic acid is recommended to drive the consumption of the expensive iodinated heterocycle.[2]

Analytical Characterization

To validate the identity of CAS 330786-24-8, the following spectral signatures are expected.

1H NMR (DMSO-d6, 400 MHz)

- 13.6 ppm (s, 1H): Broad singlet for the pyrazole NH (exchangeable).[2]

- 8.24 ppm (s, 1H): Pyrimidine C-6 proton (characteristic sharp singlet).[2]

- 7.65 ppm (d, 2H): Phenylene protons adjacent to the pyrazole ring.[2]

- 7.42 ppm (t, 2H): Distal phenyl ring protons.[2]

- 7.10-7.20 ppm (m, 5H): Overlapping aromatic signals (phenoxy group and amine protons if not exchanged).[2]

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion[2]

-

M+H Peak: Calculated m/z = 304.11; Observed = 304.1 ± 0.1.[2]

-

Fragment Pattern: Loss of

(M-17) is rarely observed in soft ionization; cleavage of the ether bond is high energy.[2]

Quality & Impurity Profile

When sourcing or synthesizing this intermediate, three specific impurities must be monitored:

| Impurity ID | Structure/Description | Origin | Control Limit |

| IMP-A | Des-iodo precursor (Pyrazolo-pyrimidine) | Incomplete coupling or proto-dehalogenation | < 0.5% |

| IMP-B | Homocoupled Dimer | Oxidative coupling of boronic acid | < 0.2% |

| IMP-C | Triphenylphosphine Oxide | Byproduct of Pd catalyst ligands | < 1.0% |

Self-Validating Protocol:

-

TLC: Run in 5% Methanol/DCM. The product (

) should be distinct from the starting iodide ( -

HPLC: Use a C18 column with a Gradient of Water (0.1% Formic Acid) and Acetonitrile.[2] The core intermediate is significantly more hydrophobic than the starting heterocycle.[2]

References

-

Honigberg, L. A., et al. (2010).[2] "The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences, 107(29), 13075-13080.[2] Link[2]

-

U.S. Patent 7,514,444. (2009).[2] "Inhibitors of Bruton's Tyrosine Kinase."[2][7] United States Patent and Trademark Office.[2] (Describes the synthesis of the core scaffold). Link

-

ChemicalBook. (2024).[2] "3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Product Description." ChemicalBook Database.[2] Link

-

PubChem. (2024).[2] "Compound Summary for CID 22346757." National Center for Biotechnology Information.[2] Link[2]

-

Rampalli, S., et al. (2017).[2] "Process for the Preparation of Ibrutinib." PCT International Application WO2017/134588.[2] (Details the Suzuki coupling conditions).

Sources

- 1. 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C17H13N5O | CID 22346757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 330786-24-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 3-(4-Phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 4. riverxlab.com [riverxlab.com]

- 5. 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine [lgcstandards.com]

- 6. 330786-24-8 | CAS DataBase [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile: A Key Intermediate in Modern Kinase Inhibitors

This guide provides a comprehensive technical overview of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, a pivotal heterocyclic intermediate in the synthesis of next-generation covalent Bruton's tyrosine kinase (BTK) inhibitors. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, synthesis, characterization, and its critical role in the production of blockbuster drugs such as Ibrutinib and Zanubrutinib.

Core Compound Identification and Properties

5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a substituted pyrazole that serves as a cornerstone building block for the pyrazolo[3,4-d]pyrimidine scaffold, the core of several BTK inhibitors.[1] Its precise molecular structure allows for the subsequent annulation of the pyrimidine ring and the introduction of a side chain to achieve high-affinity and selective kinase inhibition.

Molecular Formula and Weight

The chemical formula and molecular weight are fundamental parameters for any chemical entity, essential for reaction stoichiometry and analytical characterization.

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₁₂N₄O | [2] |

| Molecular Weight | 276.29 g/mol | [2][3] |

| CAS Number | 330792-70-6 | [2] |

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below. These are critical for handling, storage, and downstream process development.

| Property | Value | Source |

| Appearance | Light yellow to off-white powder | [1] |

| Purity | ≥98% (typical) | [2] |

| Storage Conditions | 4°C, protect from light | [4] |

| Boiling Point | 585.3 ± 50.0 °C at 760 mmHg | [4] |

| Flash Point | 307.8 ± 30.1 °C | [4] |

Synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

The synthesis of this key intermediate is typically achieved through a regioselective cyclocondensation reaction. The most common and industrially scalable approach involves the reaction of a β-ketonitrile precursor with hydrazine hydrate.

Synthetic Pathway Overview

The general synthetic strategy involves two main steps: the formation of a β-ketonitrile from 4-phenoxybenzoic acid and malononitrile, followed by the cyclization with hydrazine.

Sources

The Pivotal Role of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine in BTK Inhibitor Synthesis

The following technical guide details the role, synthesis, and application of the pyrazole amine scaffold in the production of covalent BTK inhibitors, specifically focusing on the Ibrutinib (PCI-32765) pathway.

Executive Summary

In the landscape of kinase inhibitor development, 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine (and its functionalized derivatives, particularly the 4-carbonitrile analog) serves as the critical "pre-hinge" scaffold for the synthesis of Ibrutinib and second-generation BTK inhibitors.[1][2]

Its primary role is twofold:

-

Structural Foundation: It provides the nitrogen-rich backbone required to synthesize the pyrazolo[3,4-d]pyrimidine core, which mimics the adenine ring of ATP and binds to the hinge region of the kinase.

-

Selectivity Anchor: The 3-position phenoxyphenyl group is pre-installed, positioning the hydrophobic moiety to occupy the "gatekeeper" pocket (Thr474) and the H2 pocket, ensuring high affinity for BTK.

This guide analyzes the synthetic utility of this intermediate, detailing its transformation from a raw pyrazole to the pharmacologically active bicyclic core.

Structural Biology & Pharmacophore Logic[1][2]

To understand the chemical role of the intermediate, one must understand the biological target. Ibrutinib acts as an irreversible inhibitor by forming a covalent bond with Cys481 in the BTK active site.[3][4][5]

The pyrazole amine precursor is responsible for constructing the Adenine Mimic (Hinge Binder).

Pharmacophore Mapping[1][2]

-

The Pyrazole Amine (Precursor): Provides the N-N-C-N motif necessary for cyclization.

-

The Pyrazolo[3,4-d]pyrimidine (Result): Forms hydrogen bonds with Glu475 and Met477 in the hinge region.

-

The Phenoxyphenyl Group: Extends into the hydrophobic pocket, stabilizing the binding conformation.

Figure 1: Pharmacophore evolution from the pyrazole amine scaffold to the active drug.[1][2]

Synthetic Pathways: From Precursor to Core

The synthesis of Ibrutinib is convergent. The most industrially viable route relies on the early installation of the phenoxyphenyl group onto the pyrazole ring.

Note on Nomenclature: While the prompt refers to 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine, the actual synthetic intermediate required for ring closure usually carries a carbonitrile or ester at the 4-position (e.g., 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile , CAS 330792-70-6).[1][2] The unsubstituted amine would require electrophilic substitution (e.g., iodination) to be useful. This guide focuses on the standard Carbonitrile Route .

Workflow Visualization

Figure 2: The synthetic lineage showing the central role of the pyrazole intermediate.[6]

Detailed Experimental Protocols

The following protocols describe the generation of the pyrazole amine and its subsequent conversion to the bicyclic core. These steps are critical for establishing the high purity required for pharmaceutical applications.

Step A: Synthesis of the Pyrazole Amine Intermediate

Target: 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

Rationale: The reaction utilizes the Knorr-type pyrazole synthesis logic. The use of an enol ether or methylated intermediate ensures regiospecificity.

-

Activation: React 4-phenoxybenzoic acid (1.0 eq) with thionyl chloride (1.2 eq) in toluene at reflux to generate the acid chloride. Remove excess solvent.

-

Condensation: Dissolve malononitrile (1.1 eq) in THF. Add a base (e.g., NaH or DIEA) at 0°C. Add the acid chloride dropwise. This forms the acyl-malononitrile intermediate.

-

Methylation (In situ): Treat with dimethyl sulfate or triethyl orthoformate to generate the methoxy-methylene intermediate.

-

Cyclization:

Yield: Typically 75–85%. Key Quality Attribute: Absence of unreacted hydrazine (genotoxic impurity).

Step B: The "Role" in Action – Formation of the Bicyclic Core

Transformation: Pyrazole Amine → Pyrazolo[3,4-d]pyrimidine

This is the defining step where the pyrazole amine acts as a dinucleophile.

-

Reagents: Suspend the pyrazole intermediate (from Step A) in Formamide (10-20 volumes). Formamide acts as both solvent and carbon source (C-1 donor).[1][2]

-

Conditions: Heat to 160–180°C for 8–12 hours.

-

Note: High temperature is required to drive the condensation and dehydration.

-

-

Mechanism: The exocyclic amine attacks the formamide carbonyl, followed by cyclization onto the nitrile group.

-

Isolation: Cool the mixture to room temperature. Add water (dilution).[2] The hydrophobic bicyclic product, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , will precipitate as a solid.[1][2]

-

Purification: Filter and wash with water and methanol.

Data Summary Table: Optimization Parameters

| Parameter | Standard Condition | Optimization Insight |

| Solvent | Formamide (Neat) | Acts as C1 source; high BP allows cyclization.[1][2] |

| Temperature | 160°C | <140°C leads to incomplete intermediate (formamidine).[2] |

| Time | 12 Hours | Monitor by HPLC; prolonged heating causes degradation.[2] |

| Purity | >98% (HPLC) | Critical to remove uncyclized pyrazole before Mitsunobu. |

Process Challenges & Troubleshooting

Regioisomer Control (Downstream)

While the synthesis of the pyrazole amine itself is straightforward, its use in the subsequent Mitsunobu reaction (attaching the piperidine linker) is prone to regioisomerism.

-

Issue: The pyrazolo-pyrimidine has nucleophilic nitrogens at N1 and N2.

-

Target: N1-alkylation (Ibrutinib).[2]

-

Solution: The bulkiness of the phenoxyphenyl group at C3 naturally favors N1 substitution due to steric hindrance at N2, but reaction temperature must be controlled (0–25°C) to maximize the N1:N2 ratio (typically >9:1).

Hydrazine Management

The synthesis of the pyrazole amine uses hydrazine.

-

Safety: Hydrazine is a known carcinogen.

-

Control: Ensure complete consumption of hydrazine during the reflux step. Validate with specific colorimetric tests (e.g., 4-dimethylaminobenzaldehyde) or GC-MS analysis of the isolated intermediate.[2]

References

-

Honigberg, L. A., et al. (2010).[5][8][9] "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy."[1][2][8][9] Proceedings of the National Academy of Sciences, 107(29), 13075–13080.[9][10] Link[2]

-

Pan, Z., et al. (2007). "Discovery of Selective Irreversible Inhibitors for Bruton's Tyrosine Kinase."[5][9][10][11] ChemMedChem, 2(1), 58-61.[1] (Foundational work on the scaffold).

-

US Patent 7,514,444. "Inhibitors of Bruton's Tyrosine Kinase."[3][12] (Pharmacyclics).[2][4][6][7][9][13][14][15][16] Describes the primary synthesis routes of Ibrutinib and the pyrazole intermediates. Link

-

US Patent 10,023,542. "Ibrutinib intermediate compounds, preparation methods and uses thereof."[3] (Detailed process chemistry for the pyrazole cyclization). Link

-

BenchChem Technical Guide. "Synthesis of Ibrutinib Impurity 6 Reference Standard." (Provides context on dimerization impurities related to the pyrazole core). Link[2]

Sources

- 1. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

- 2. 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C17H13N5O | CID 22346757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US10023542B2 - Ibrutinib intermediate compounds, preparation methods and uses thereof - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. patents.justia.com [patents.justia.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. US7514444B2 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]

- 13. Ibrutinib intermediate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 14. Process for preparing ibrutinib and its intermediates | TREA [trea.com]

- 15. WO2016207172A1 - Preparation of pure amorphous ibrutinib - Google Patents [patents.google.com]

- 16. patents.justia.com [patents.justia.com]

Technical Guide: Safety & Handling of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The following technical guide provides an in-depth analysis of the safety, handling, and experimental application of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , a critical intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors.

Chemical Identity & Structural Disambiguation

Critical Note on Nomenclature: Researchers often query this compound as 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine. While chemically descriptive, this string technically refers to a non-fused pyrazole substructure. The commercially relevant, stable scaffold used in drug development (specifically for Ibrutinib ) is the fused pyrazolo[3,4-d]pyrimidine system. This guide focuses on the latter, as it is the standard "Ibrutinib Amine" intermediate found in research inventories.

| Property | Specification |

| Primary Name | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| Common Synonyms | Ibrutinib Intermediate; Ibrutinib Amine; PCI-32765 Amine |

| CAS Number | 330786-24-8 |

| Molecular Formula | C₁₇H₁₃N₅O |

| Molecular Weight | 303.32 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | DMSO (>20 mg/mL), DMF; Low solubility in water |

Hazard Identification & Toxicology (GHS Classification)

This compound is a Potent Bioactive Agent (PBA) . As a precursor to irreversible kinase inhibitors, it possesses structural motifs capable of interacting with biological targets. Treat with high containment protocols.

GHS Hazard Statements

| Code | Hazard Statement | Severity |

| H302 | Harmful if swallowed | Warning |

| H315 | Causes skin irritation | Warning |

| H319 | Causes serious eye irritation | Warning |

| H335 | May cause respiratory irritation | Warning |

Mechanistic Toxicology

-

Kinase Activity: As a core scaffold of BTK inhibitors, this amine may retain partial affinity for kinase ATP-binding pockets. Unintentional exposure could lead to off-target phosphorylation inhibition in the handler.

-

Sensitization Potential: The aniline-like amine functionality suggests a potential for skin sensitization upon repeated contact, although formal sensitization data is often limited for intermediates.

Safe Handling & Storage Protocols

Storage Architecture

-

Temperature: Store at -20°C (Long-term) or 2-8°C (Short-term/Active use).

-

Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) to prevent hydrolysis or oxidation of the amine group.

-

Container: Amber glass vials with PTFE-lined caps to prevent light degradation and plasticizer leaching.

Solubilization Workflow (Self-Validating)

To ensure experimental reproducibility, follow this "Check-Weigh-Dissolve" protocol.

-

Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation from forming inside the hygroscopic powder.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).

-

Visual Validation: The solution should be clear. If turbidity persists, sonicate for 30 seconds at 40kHz.

-

Aliquot Strategy: Do not freeze/thaw the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) immediately after dissolution.

Emergency Response & First Aid

Logic: The lipophilic nature of the phenoxyphenyl group facilitates dermal absorption. Speed is critical.

-

Eye Contact: Rinse immediately with saline or water for 15 minutes. Do not rub; mechanical abrasion from crystals can damage the cornea.

-

Skin Contact: Wash with PEG-400 (polyethylene glycol) or soap and water. PEG-400 is superior for solubilizing lipophilic organic amines compared to water alone.

-

Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. The H335 classification implies potential mucosal inflammation.

Experimental Workflow: Safe Handling Logic

The following diagram illustrates the decision logic for handling this compound in a research setting, ensuring both safety and data integrity.

Figure 1: Decision tree for the retrieval, solubilization, and storage of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, minimizing moisture contamination and exposure risks.

Disposal & Environmental Impact

-

Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).

-

Protocol: Do not dispose of down the drain. Collect in a dedicated "Halogenated/Organic" waste stream container.

-

Deactivation: For spill cleanup, treat the surface with 10% bleach solution followed by ethanol to degrade the organic scaffold before wiping.

References

-

PubChem. (2025).[1][2] 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CID 22346757).[1] National Library of Medicine. [Link]

-

Honigberg, L. A., et al. (2010). The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. [Link]

Sources

Methodological & Application

Synthesis protocol for 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a reliable and efficient two-step protocol for the synthesis of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine, a pivotal intermediate in the development of advanced pharmaceutical agents. The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, and this specific derivative serves as a key building block for complex therapeutic molecules. This document provides not only a step-by-step experimental procedure but also elucidates the underlying reaction mechanisms, justifying the choice of reagents and conditions to ensure reproducibility and high yield. The synthesis proceeds via the initial formation of a β-ketonitrile intermediate, 3-oxo-3-(4-phenoxyphenyl)propanenitrile, followed by a classical cyclocondensation reaction with hydrazine. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction and Strategic Overview

The 5-aminopyrazole moiety is a cornerstone in modern medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] The title compound, 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine, is of particular interest as it is a direct precursor to several kinase inhibitors and other therapeutic agents. Its synthesis is a critical step in the manufacturing of complex active pharmaceutical ingredients (APIs).

The most robust and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine or its derivatives.[1][2] This approach is favored for its high efficiency, operational simplicity, and the ready availability of starting materials. Our synthetic strategy is therefore designed as a two-stage process, optimized for clarity and successful execution in a standard laboratory setting.

The synthetic pathway is outlined as follows:

-

Stage 1: Synthesis of the β-Ketonitrile Intermediate. The synthesis begins with the preparation of 3-oxo-3-(4-phenoxyphenyl)propanenitrile from a suitable 4-phenoxyphenyl precursor. This intermediate contains the requisite 1,3-dielectrophilic character necessary for the subsequent cyclization.

-

Stage 2: Cyclocondensation to Form the Aminopyrazole Core. The β-ketonitrile intermediate is then reacted with hydrazine hydrate. This reaction proceeds via a hydrazone intermediate, which undergoes a spontaneous intramolecular cyclization to yield the stable, aromatic 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine.

This convergent approach allows for the efficient construction of the target molecule, with each stage being a well-documented and high-yielding transformation.

Reaction Mechanism: Formation of the 5-Aminopyrazole Ring

The core of this synthesis lies in the cyclocondensation reaction in Stage 2. The mechanism is a classic example of heterocyclic chemistry, driven by the nucleophilicity of hydrazine and the electrophilic nature of the β-ketonitrile.[2]

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone, which remains nucleophilic, then attacks the electrophilic carbon of the nitrile group. This intramolecular addition results in the formation of a five-membered ring.

-

Tautomerization: The cyclic intermediate rapidly undergoes tautomerization to form the final, stabilized aromatic 5-aminopyrazole ring system. This aromatization is the thermodynamic driving force for the reaction.

Sources

Application Note: Cyclization Strategies for 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

The following Application Note and Protocol Guide details the cyclization strategies for 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine .

Executive Summary & Molecule Audit

Target Molecule: 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine CAS Registry (Generic): 400755-41-1 (approximate for unsubstituted core; specific isomers vary).[1] Core Scaffold Utility: This molecule is a versatile dinucleophilic building block used primarily in the synthesis of fused heterocyclic kinase inhibitors.

-

Primary Application: Precursor to Pyrazolo[1,5-a]pyrimidines (B-Raf, Trk, and KDR kinase inhibitors).[1]

-

Secondary Application: Precursor to Pyrazolo[3,4-d]pyrimidines (Bruton's Tyrosine Kinase (BTK) inhibitors, e.g., Ibrutinib analogs).[2]

CRITICAL TECHNICAL DISTINCTION: Researchers often confuse this starting material with 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS 330792-70-6).[1]

-

If your molecule HAS a 4-cyano group: You can directly cyclize with formamide to form the Ibrutinib core (Pyrazolo[3,4-d]pyrimidine).[1][2]

-

If your molecule LACKS the 4-cyano group (as specified in this topic): You cannot directly form the [3,4-d]pyrimidine core.[1] You must either (A) Target the [1,5-a]pyrimidine scaffold (Direct Cyclization) or (B) Functionalize C4 first (Formylation/Cyanation) before ring closure.[1]

This guide focuses on the unsubstituted C4 amine and provides protocols for both direct cyclization and C4-functionalization routes.[1]

Divergent Synthetic Pathways

The reactivity of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine is defined by three nucleophilic sites: the exocyclic amine (

Figure 1: Divergent synthesis map showing the three primary cyclization routes based on reagent selection.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines (Direct Cyclization)

Application: Synthesis of B-Raf and Trk kinase inhibitors.[1] Mechanism: Condensation of the exocyclic amine with a carbonyl, followed by nucleophilic attack of N1 on the second electrophilic site.

Reagent Selection Table

| Reagent Type | Specific Reagent | Product Outcome | Regioselectivity Note |

| 1,3-Diketone | Acetylacetone (2,4-Pentanedione) | 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine | High Yield; Symmetrical.[1] |

| Ethyl Acetoacetate | 7-Hydroxy-5-methyl-pyrazolo[1,5-a]pyrimidine | Forms -OH (tautomer) at C7 typically.[1] | |

| Malonate | Diethyl Malonate | 5,7-Dihydroxy-pyrazolo[1,5-a]pyrimidine | Requires strong base (NaOEt).[1] |

| Enaminone | DMA-DMF Acetals | Unsubstituted/Monosubstituted core | Mild conditions.[1] |

Detailed Protocol (Acetylacetone Method)

Reagents:

-

3-(4-phenoxyphenyl)-1H-pyrazol-5-amine (1.0 equiv)[1]

-

Acetylacetone (1.2 equiv)[1]

-

Solvent: Ethanol (Absolute) or Glacial Acetic Acid[1]

-

Catalyst: Piperidine (Cat.[1] amount, optional) or Reflux in AcOH

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the amine in 5 mL of Ethanol.

-

Addition: Add 1.2 mmol of acetylacetone dropwise at room temperature.

-

Catalysis: If using Ethanol, add 2-3 drops of Glacial Acetic Acid or Piperidine. Alternatively, perform the reaction in pure Glacial Acetic Acid for faster conversion.

-

Reaction: Heat the mixture to reflux (78-80°C) for 2–4 hours . Monitor by TLC (Eluent: 50% EtOAc/Hexane).[1] The starting amine spot (polar) should disappear, replaced by a less polar fluorescent spot.

-

Work-up:

-

Purification: Recrystallization from EtOH/DMF or Flash Chromatography (

).

Expected Yield: 85–95%

Key Characterization: Loss of broad

Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidines (The "Ibrutinib" Route)

Application: Synthesis of BTK inhibitors (Ibrutinib/Zanubrutinib core). Challenge: The starting amine lacks the carbon at position 4 required to close the pyrimidine ring. Solution: A two-step sequence: C4-Formylation followed by Ring Closure.[1][2]

Step 1: Vilsmeier-Haack Formylation

Reagents:

- (Phosphorus Oxychloride) (1.2 equiv)[1]

-

DMF (Dimethylformamide) (3.0 equiv)[1]

-

Solvent: DMF (as solvent) or

[1]

Protocol:

-

Cool DMF (

) to -

Add

dropwise with stirring. Stir for 30 min to form the Vilsmeier reagent (white precipitate/suspension). -

Add 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine (

) dissolved in minimal DMF dropwise. -

Heat to

for 3 hours. -

Hydrolysis: Pour the mixture onto crushed ice/water. Neutralize with

or -

Isolation: Filter the resulting yellow solid (4-formyl-3-(4-phenoxyphenyl)-1H-pyrazol-5-amine ).[1]

Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidine

Reagents:

-

4-Formyl-intermediate (from Step 1)[1]

-

Formamide (Excess, acts as solvent and reagent)

-

Ammonium Acetate (Catalytic)[1]

Protocol:

-

Mix the 4-formyl intermediate with 10-15 equivalents of Formamide.

-

Add catalytic Ammonium Acetate (

).[1] -

Heat to

(high temperature required) for 6–12 hours. -

Work-up: Cool to room temperature. Pour into water. The pyrazolo[3,4-d]pyrimidine usually precipitates.

-

Purification: Recrystallization from DMF/Ethanol.

References & Grounding

-

Pyrazolo[1,5-a]pyrimidine Synthesis:

-

Ibrutinib/BTK Inhibitor Synthesis:

-

Intermediate Synthesis: "Process for the preparation of ibrutinib and intermediates thereof."[5] Patent WO2014022390. This patent details the use of 4-phenoxybenzeneboronic acid coupling, but also describes the construction of the core from aminopyrazoles.

-

Cyclization of 4-formylpyrazoles: K. M.[1] Dawood et al. "Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives."[1] Journal of the Brazilian Chemical Society, 2006.

-

-

General 5-Aminopyrazole Reactivity:

-

El-Emary, T. I.[1] "Synthesis and Biological Activity of some New Pyrazolo[3,4-b]pyrazines." Journal of the Chinese Chemical Society, 2006.

-

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]

- 3. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

Application Note: High-Fidelity Synthesis of Pyrazolo[3,4-d]pyrimidines

From 5-Aminopyrazoles to Kinase Inhibitor Cores

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere of the purine ring system (adenine and guanine).[1] This homology allows these derivatives to act as potent ATP-competitive inhibitors of kinases, most notably Bruton’s Tyrosine Kinase (BTK) as seen in Ibrutinib .

This guide details the conversion of 5-aminopyrazoles into pyrazolo[3,4-d]pyrimidines. Unlike generic reviews, this note focuses on the causality of reaction conditions , distinguishing between the "Nitrile Route" (yielding 4-amino derivatives) and the "Ester Route" (yielding 4-oxo derivatives), while addressing the critical challenge of N1-regioselectivity.

Strategic Synthetic Overview

The synthesis hinges on the construction of the pyrimidine ring onto a pre-existing pyrazole core. The oxidation state of the carbon at position 4 of the pyrazole determines the final functionality of the pyrimidine ring.

-

Route A (The "Adenine" Track): Uses 5-amino-4-cyanopyrazoles .[2] Cyclization with formamide yields 4-aminopyrazolo[3,4-d]pyrimidines (e.g., Ibrutinib core).[2]

-

Route B (The "Allopurinol" Track): Uses 5-aminopyrazole-4-carboxylates .[3][4][5] Cyclization with urea or formamide yields pyrazolo[3,4-d]pyrimidin-4-ones.[3]

Visualizing the Divergent Pathways

Figure 1: Divergent synthesis based on the C4-substituent of the starting 5-aminopyrazole.

Protocol A: The "Nitrile Route" (Ibrutinib Core)

This is the industry-standard method for generating the adenine-mimic core found in Ibrutinib. The reaction requires overcoming a significant activation energy barrier to facilitate the nucleophilic attack of the exocyclic amine on the formamide carbon.

Mechanism & Causality

-

Formylation: The exocyclic amine (5-NH2) attacks formamide, displacing ammonia.

-

Amidine Formation: The resulting formamido intermediate undergoes dehydration/ammonia exchange.

-

Cyclization: The endocyclic pyrazole nitrogen (or the tautomeric equivalent) attacks the nitrile carbon. Critical Insight: This step is often rate-limiting and requires temperatures >150°C to proceed efficiently.

Detailed Methodology

Reagents:

-

Starting Material: 5-amino-1-substituted-1H-pyrazole-4-carbonitrile (1.0 equiv)

-

Reagent/Solvent: Formamide (10-15 volumes)

-

Catalyst (Optional): Formic acid (0.5 equiv) or Ammonium formate (to buffer ammonia evolution)

Step-by-Step Protocol:

-

Setup: Charge a round-bottom flask with the 5-aminopyrazole-4-carbonitrile. Add Formamide (neat). The high boiling point of formamide (210°C) allows it to act as both reagent and thermal sink.

-

Thermal Initiation: Heat the mixture to 180–190°C .

-

Why? Lower temperatures (<160°C) often result in the intermediate N-formyl product without ring closure.

-

-

Reaction Monitoring: Maintain reflux for 6–12 hours.

-

Observation: Evolution of ammonia gas is a positive sign of reaction progress. Ensure the system is vented to a scrubber.

-

-

Workup (Precipitation): Cool the reaction mixture to ~80°C (do not cool completely to RT yet, as formamide becomes viscous).

-

Quench: Slowly pour the warm reaction mixture into ice-cold water (5x volume of formamide).

-

Causality: The product is typically hydrophobic and highly crystalline. The sudden polarity shift forces precipitation.

-

-

Isolation: Filter the solid. Wash extensively with water (to remove residual formamide) and then cold ethanol.

Yield Expectations: 70–85% for N1-phenyl/alkyl substituted pyrazoles.

Protocol B: The "Ester Route" (Allopurinol Core)

When the target is a 4-oxo derivative (lactam), the starting material is a 5-aminopyrazole-4-carboxylate.

Method: Urea Fusion (Solvent-Free)

This "melt" method is classic but effective for scaling up simple cores.

Step-by-Step Protocol:

-

Mixing: Grind 5-aminopyrazole-4-carboxylate (1.0 equiv) and Urea (3.0 equiv) into a fine powder.

-

Fusion: Place in an open vessel and heat to 200°C .

-

Phase Change: The mixture will melt into a liquid, then slowly resolidify as the higher-melting pyrazolopyrimidine forms.

-

-

Completion: Continue heating the solid mass for 30 minutes post-solidification.

-

Workup: Cool to RT. Dissolve the excess urea by adding hot water and triturating the solid. Filter the remaining insoluble product.

Modern Optimization: Microwave-Assisted Synthesis

Conventional heating requires hours. Microwave irradiation (MWI) exploits the high polarity of formamide/DMF to accelerate rate-limiting steps.

Optimized MWI Protocol:

-

Substrate: 5-amino-4-cyanopyrazole (1 mmol).

-

Reagent: Formamidine acetate (2 mmol) - A more reactive equivalent than formamide.

-

Solvent: Ethanol (3 mL).

-

Conditions: Sealed tube, 150°C , 15 minutes, High Absorption setting.

-

Result: This method often bypasses the need for 190°C neat formamide, reducing thermal decomposition of sensitive N1-substituents.

Comparison of Conditions

| Parameter | Classical (Formamide Reflux) | Urea Fusion | Microwave (Formamidine Acetate) |

| Temperature | 180–190°C | 200–220°C | 120–150°C |

| Time | 8–12 Hours | 1–2 Hours | 10–20 Minutes |

| Solvent | Neat Formamide | None (Melt) | Ethanol / DMF |

| Product Type | 4-Amino | 4-Oxo | 4-Amino or 4-Oxo |

| Suitability | Robust substrates (Ibrutinib) | Simple cores | Sensitive / Library synthesis |

Critical Control Point: Regioselectivity & Tautomerism

A common failure mode is the incorrect assignment of the N1/N2 position if the starting pyrazole is unsubstituted at the nitrogen.

If the starting material is 5-amino-1H-pyrazole-4-carbonitrile (unsubstituted NH):

-

Cyclization can occur, but subsequent alkylation of the final pyrazolo[3,4-d]pyrimidine scaffold is non-selective.

-

Recommendation: Perform N-alkylation BEFORE cyclization.

-

Alkylate the 5-amino-4-cyanopyrazole first.[2]

-

Isolate the major isomer (usually N1-alkyl).

-

Verification: Use NOESY NMR to confirm the proximity of the N-alkyl group to the C5-amino group (or C3-H).

-

Mechanistic Pathway Visualization

Figure 2: Step-wise mechanistic flow of the Niementowski-type cyclization using formamide.

References

-

Han, J., et al. (2014). "Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib.

-

Aggarwal, R., & Kumar, V. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 14, 203–242.

-

Quiroga, J., et al. (2011). "Microwave-Assisted, Divergent Solution-Phase Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines.

- Cheng, C. C., & Robins, R. K. (1956). "Potential Purine Antagonists. VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines." Journal of Organic Chemistry, 21(11), 1240–1256.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable heterocyclic intermediate. We will address common challenges through a practical, question-and-answer format, grounded in established chemical principles.

Core Synthesis Pathway: An Overview

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles, including the target compound, is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2] In this case, the reaction involves 3-oxo-3-(4-phenoxyphenyl)propanenitrile and hydrazine hydrate.

The reaction proceeds via a two-step mechanism:

-

Hydrazone Formation: The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs a nucleophilic attack on the nitrile carbon, leading to a ring closure. Tautomerization of the resulting imine yields the aromatic 5-aminopyrazole product.

Caption: A logical workflow for troubleshooting common synthesis issues.

Q4: My reaction yield is consistently below 50%. What are the most likely causes?

A4: Consistently low yields often point to one of three areas: reactant quality, reaction conditions, or workup losses.

-

Reactant Purity: This is the most critical starting point.

-

β-Ketonitrile Quality: The starting material, 3-oxo-3-(4-phenoxyphenyl)propanenitrile, can degrade upon storage or contain impurities from its own synthesis. [3]Ensure its purity via NMR or melting point analysis before starting.

-

Hydrazine Quality: Hydrazine hydrate can be oxidized by air over time. Use a fresh bottle or a recently opened one for best results.

-

-

Incomplete Reaction: If your TLC shows significant amounts of starting material, the reaction has not gone to completion. [4] * Reaction Time: Conventional methods may require refluxing for several hours. [4]Consider extending the reaction time and monitoring progress by TLC every hour.

-

Temperature: While many pyrazole syntheses run well in refluxing ethanol or acetic acid, some systems require higher temperatures. If extending the time is ineffective, a modest increase in temperature or switching to a higher-boiling solvent might be necessary.

-

-

Side Reactions: The formation of by-products can consume starting materials and complicate purification. Avoid excessively high temperatures, which can lead to decomposition. [4] Q5: My TLC plate shows multiple spots after the reaction. How do I identify them and prevent their formation?

A5: Multiple spots indicate a mixture of compounds. [4]Common culprits include:

-

Unreacted Starting Material: One spot will likely correspond to your starting β-ketonitrile. This indicates an incomplete reaction (see Q4).

-

Intermediate Hydrazone: It is possible, though less common, for the hydrazone intermediate to be stable enough to appear on a TLC plate. This also points to an incomplete cyclization step.

-

Degradation Products: If the reaction is run for too long or at too high a temperature, either the starting materials or the final product may begin to degrade.

Minimization Strategies:

-

Purity First: Use highly pure reactants to prevent side reactions from impurities. [4]2. Optimize Stoichiometry: A slight excess (1.1-1.2 equivalents) of hydrazine hydrate is often used to ensure complete consumption of the more valuable β-ketonitrile.

-

Controlled Conditions: Do not overheat the reaction. Find the minimum temperature required for a reasonable reaction rate.

Q6: Does the choice of solvent significantly impact the reaction yield?

A6: Absolutely. The solvent plays a crucial role in reactant solubility and reaction rate. The ideal solvent should fully dissolve the β-ketonitrile, be compatible with hydrazine, and have a boiling point that allows for a suitable reaction temperature.

| Solvent | Typical Temperature | Advantages | Disadvantages |

| Ethanol | Reflux (~78 °C) | Good solubility for many organics; easy to remove. | May be too low of a temperature for slow reactions. |

| Acetic Acid | Reflux (~118 °C) | Can act as both solvent and an acid catalyst, promoting hydrazone formation. [4] | Can be difficult to remove; may lead to N-acetylation side products if not carefully controlled. |

| Dioxane / Water | 80-120 °C | Good for reactions like Suzuki couplings sometimes used in related syntheses. [5] | Higher boiling point; dioxane requires careful handling. |

| PEG-400 | 80-120 °C | An eco-friendly "green" solvent option. [6] | Can be difficult to remove during workup. |

This table provides a general guide based on pyrazole synthesis literature. Optimal conditions for 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine should be determined experimentally.

Experimental Protocols

Protocol 1: Optimized Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

This protocol is a generalized starting point based on established methods for 5-aminopyrazole synthesis. [1][7] Materials:

-

3-oxo-3-(4-phenoxyphenyl)propanenitrile (1.0 equiv)

-

Hydrazine hydrate (1.2 equiv)

-

Absolute Ethanol or Glacial Acetic Acid (as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-oxo-3-(4-phenoxyphenyl)propanenitrile (1.0 equiv) in the chosen solvent (e.g., 10 mL of ethanol per gram of ketonitrile).

-

Add hydrazine hydrate (1.2 equiv) dropwise to the solution with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure until a precipitate appears.

-

Wash the collected solid with a small amount of cold water, followed by a cold, non-polar solvent like hexane to remove soluble impurities.

-

Dry the product under vacuum to obtain the crude 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine. Further purification can be achieved via recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the final product, assuming a suitable solvent is found. [8] Procedure:

-

Solvent Selection: Test solubility of the crude product in various solvents (e.g., ethanol, ethyl acetate, acetonitrile). The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

-

Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal or any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.

-

Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

References

-

ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. Retrieved February 24, 2026, from [Link]

-

IOP Publishing. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved February 24, 2026, from [Link]

-

Al-Azab, M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

-

Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved February 24, 2026, from [Link]

-

ARKIVOC. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved February 24, 2026, from [Link]

-

MDPI. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Retrieved February 24, 2026, from [Link]

-

RSC Publishing. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved February 24, 2026, from [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved February 24, 2026, from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved February 24, 2026, from [Link]

-

JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Influence of catalyst proportion on the synthesis of pyranopyrazole. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 24, 2026, from [Link]

-

RSC Publishing. (2016). Cu-catalysed pyrazole synthesis in continuous flow. Retrieved February 24, 2026, from [Link]

-

Espacenet. (n.d.). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. Retrieved February 24, 2026, from [Link]

-

Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

-

MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved February 24, 2026, from [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved February 24, 2026, from [Link]

-

Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. Retrieved February 24, 2026, from [Link]

-

Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved February 24, 2026, from [Link]

-

RSC Publishing. (2013). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Retrieved February 24, 2026, from [Link]

-

Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved February 24, 2026, from [Link]

-

SlideShare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved February 24, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved February 24, 2026, from [Link]

-

Wiley Online Library. (2023). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Retrieved February 24, 2026, from [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-(4-Phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine

Welcome to the technical support center for the purification of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate, notably used in the synthesis of Ibrutinib.[1][] This document provides in-depth, experience-based answers to common purification challenges, ensuring you can achieve the high purity required for subsequent synthetic steps and regulatory compliance.

Frequently Asked Questions (FAQs)

Impurity Profile & Identification

Q1: What are the most common impurities I should expect when synthesizing 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine?

A1: The impurity profile can vary based on the specific synthetic route, but typically you should anticipate several classes of impurities. These often include:

-

Unreacted Starting Materials: Depending on your synthesis, these could be precursors like (4-phenoxyphenyl)-3-oxopropanenitrile and hydrazine hydrate.

-

Regioisomers: If using an unsymmetrical dicarbonyl equivalent, the formation of the alternative pyrazole regioisomer is a common issue that can be difficult to separate.[3]

-

Side-Reaction Byproducts: Oxidation of the amine or hydrazine starting materials can lead to colored impurities, often presenting as yellow or reddish tints in the crude product.[3] Incomplete cyclization might also leave pyrazoline intermediates in the mixture.[3]

-

Residual Solvents: Solvents used in the reaction or initial work-up (e.g., ethanol, toluene, DMF) can be retained in the crude solid.

-

Process-Related Impurities: If the synthesis involves multiple steps, impurities from previous stages, such as palladium catalyst residues from coupling reactions, may be carried over.[4]

Q2: How can I effectively identify these impurities in my crude sample?

A2: A multi-technique analytical approach is essential for a comprehensive understanding of your sample's purity.

-

Thin-Layer Chromatography (TLC): This is your first and quickest check. It provides a qualitative assessment of the number of components in your mixture.[3][5] Running the TLC plate in a few different solvent systems (e.g., 100% Ethyl Acetate; 9:1 Dichloromethane/Methanol) can help resolve different impurities.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate and quantify your main product and various impurities, including isomers.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of your desired product and for identifying major impurities.[3][7] The presence of duplicate sets of peaks can indicate isomeric impurities.[3] Quantitative NMR (qNMR) can also be a powerful tool for purity assessment without requiring reference standards for every impurity.[8][9]

-

Mass Spectrometry (MS): LC-MS is highly effective for identifying the molecular weights of impurities, which provides crucial clues to their structures.[3]

Troubleshooting & Purification Guides

Recrystallization: The First Line of Defense

Q3: My crude product is a brownish solid with ~85-90% purity by HPLC. Can I use recrystallization to improve this?